(5-Aminopyridin-3-yl)boronic acid hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Aminopyridin-3-yl)boronic acid hydrochloride typically involves the reaction of 5-aminopyridine with boronic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent to facilitate the formation of the boronic acid derivative . The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
(5-Aminopyridin-3-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the pyridine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
(5-Aminopyridin-3-yl)boronic acid hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (5-Aminopyridin-3-yl)boronic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, thereby modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (5-Aminopyridin-3-yl)boronic acid hydrochloride include:
- (4-Aminopyridin-3-yl)boronic acid hydrochloride
- (6-Aminopyridin-3-yl)boronic acid hydrochloride
- (5-Aminopyridin-2-yl)boronic acid hydrochloride
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the pyridine ring, which imparts unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in certain synthetic and medicinal chemistry applications .
Properties
IUPAC Name |
(5-aminopyridin-3-yl)boronic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2.ClH/c7-5-1-4(6(9)10)2-8-3-5;/h1-3,9-10H,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNXDGUUZKYZGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)N)(O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694483 |
Source
|
Record name | (5-Aminopyridin-3-yl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310384-34-9 |
Source
|
Record name | Boronic acid, B-(5-amino-3-pyridinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Aminopyridin-3-yl)boronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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